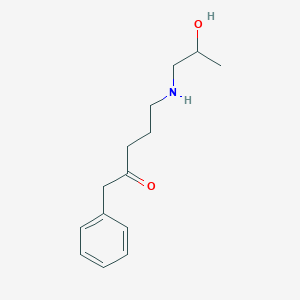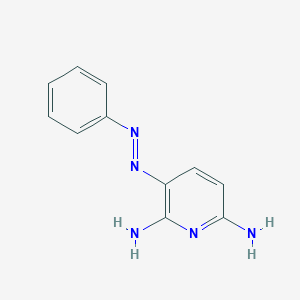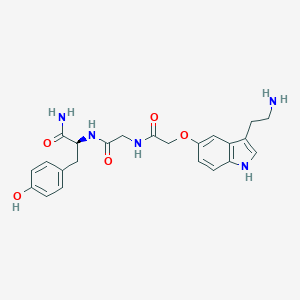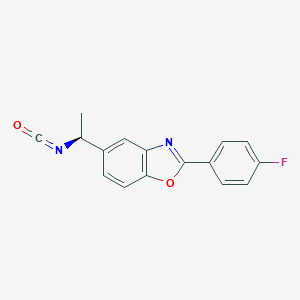
Flunoxaprofen isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flunoxaprofen isocyanate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
Flunoxaprofen isocyanate exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, flunoxaprofen isocyanate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
Flunoxaprofen isocyanate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been found to reduce the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. Flunoxaprofen isocyanate has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using flunoxaprofen isocyanate in lab experiments is its high purity. The synthesis method produces a pure form of the compound, which is important for accurate and reproducible results. Another advantage is its well-defined mechanism of action, which allows researchers to study its effects on specific pathways and processes. One limitation of using flunoxaprofen isocyanate is its potential toxicity. Like all chemicals, flunoxaprofen isocyanate must be handled with care to avoid exposure.
Orientations Futures
There are several future directions for research on flunoxaprofen isocyanate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Flunoxaprofen isocyanate has been found to inhibit the production of amyloid β, which is involved in the development of Alzheimer's disease. Further studies are needed to determine its potential as a treatment for this and other neurodegenerative diseases.
Conclusion:
Flunoxaprofen isocyanate is a promising compound with potential applications in the treatment of various diseases. Its anti-inflammatory and analgesic properties, well-defined mechanism of action, and high purity make it a valuable tool for scientific research. Further studies are needed to determine its efficacy and safety in the treatment of various diseases and to explore its potential in new areas of research.
Méthodes De Synthèse
Flunoxaprofen isocyanate can be synthesized by reacting flunoxaprofen with phosgene in the presence of a catalyst. The reaction takes place under controlled conditions and yields a pure form of flunoxaprofen isocyanate. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
Flunoxaprofen isocyanate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of arthritis, osteoarthritis, and other inflammatory diseases. It has also been studied for its potential use in cancer treatment. Flunoxaprofen isocyanate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
125836-69-3 |
|---|---|
Nom du produit |
Flunoxaprofen isocyanate |
Formule moléculaire |
C16H11FN2O2 |
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-[(1S)-1-isocyanatoethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11FN2O2/c1-10(18-9-20)12-4-7-15-14(8-12)19-16(21-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3/t10-/m0/s1 |
Clé InChI |
UFVXLFRBVOVOFV-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
Autres numéros CAS |
125836-69-3 |
Synonymes |
flunoxaprofen isocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



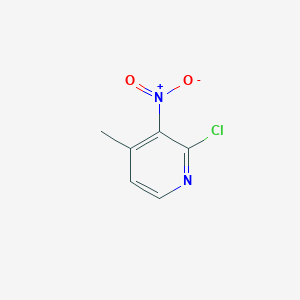
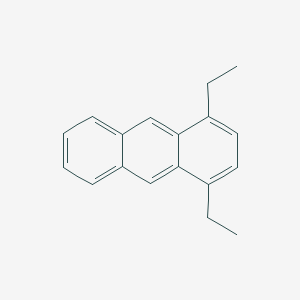
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
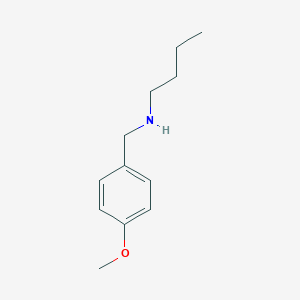
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
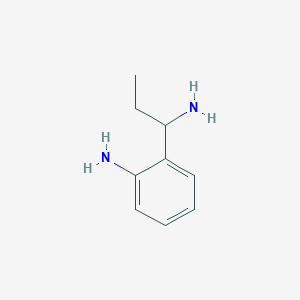
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
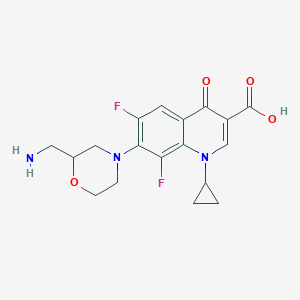
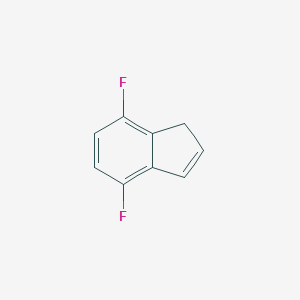
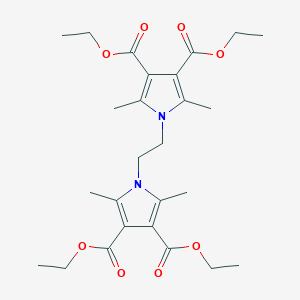
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
